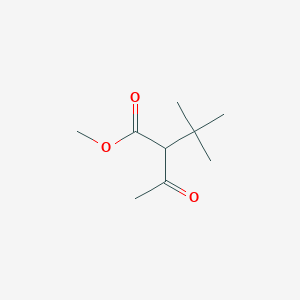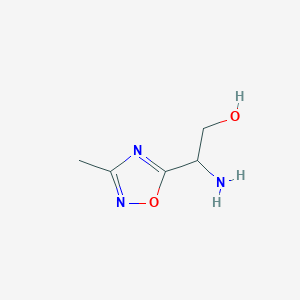
Methyl 2-acetyl-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-acetyl-3,3-dimethylbutanoate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H19N3O3 . The InChI code is1S/C9H16O3/c1-6(10)7(8(11)12-5)9(2,3)4/h7H,1-5H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 172.22 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Applications De Recherche Scientifique
Analytical Method Development
- A study by Yeter (2020) developed a sensitive analytical method to detect and quantitate a synthetic cannabinoid and its metabolites in blood samples using LC-MS/MS, showcasing the importance of such compounds in forensic and toxicological analysis (Yeter, 2020).
Metabolic Studies
- Research on the metabolic profiling of synthetic cannabinoids by liver microsome incubations and urine samples using high-resolution mass spectrometry illustrates the metabolic transformations and detection strategies for related compounds, highlighting their relevance in drug metabolism and pharmacokinetic studies (Yeter & Erol Ozturk, 2019).
Synthetic Chemistry Applications
- Studies on the synthesis of intermediates for pharmaceuticals reveal the importance of structurally related compounds in developing novel synthetic routes and methodologies for high-value chemicals, such as precursors for the sweetener Neotame (Tanielyan & Augustine, 2012).
Catalysis and Reaction Mechanisms
- Research into the catalytic transformations of hydrocarbons using alumina-supported tungsten hydride demonstrates the application of related compounds in elucidating reaction mechanisms and developing catalysts for selective chemical transformations (Merle et al., 2009).
Safety and Hazards
“Methyl 2-acetyl-3,3-dimethylbutanoate” is potentially harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is also recommended to wash thoroughly after handling and to use only outdoors or in a well-ventilated area .
Orientations Futures
“Methyl 2-acetyl-3,3-dimethylbutanoate” is a precursor in the synthesis of various synthetic cannabinoids, and its future directions are likely to be influenced by the ongoing research and development in this field . As a synthetic cannabinoid, it poses challenges in terms of regulation and control due to its potential for abuse .
Propriétés
IUPAC Name |
methyl 2-acetyl-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(10)7(8(11)12-5)9(2,3)4/h7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMCUQDKLZCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2503207-80-3 |
Source


|
| Record name | methyl 2-acetyl-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2810518.png)
![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)
![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)
![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)




